REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C@H:13]2[C@H:22]3[C:23]([O:25][CH2:26][C@@H:21]3[C@@H:20]([OH:27])[C:19]3[CH:18]=[C:17]4[O:28][CH2:29][O:30][C:16]4=[CH:15][C:14]2=3)=[O:24])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9]C.CSC.CS(O)(=O)=O>FC(F)(F)C(O)=O>[OH:9][C:8]1[C:7]([O:11][CH3:12])=[CH:6][C:5]([CH:13]2[CH:22]3[C:23](=[O:24])[O:25][CH2:26][CH:21]3[CH:20]([OH:27])[C:19]3[C:14]2=[CH:15][C:16]2[O:30][CH2:29][O:28][C:17]=2[CH:18]=3)=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)[C@@H]2C=3C=C4C(=CC3[C@@H]([C@@H]5[C@@H]2C(=O)OC5)O)OCO4
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 9 hours
|
Duration
|
9 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 9 hours
|
Duration
|
9 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 ml)
|
Type
|
WASH
|
Details
|
The organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
6.3 g of crude demethylation product are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1OC)C1C2=CC3=C(OCO3)C=C2C(C2C1C(OC2)=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C@H:13]2[C@H:22]3[C:23]([O:25][CH2:26][C@@H:21]3[C@@H:20]([OH:27])[C:19]3[CH:18]=[C:17]4[O:28][CH2:29][O:30][C:16]4=[CH:15][C:14]2=3)=[O:24])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9]C.CSC.CS(O)(=O)=O>FC(F)(F)C(O)=O>[OH:9][C:8]1[C:7]([O:11][CH3:12])=[CH:6][C:5]([CH:13]2[CH:22]3[C:23](=[O:24])[O:25][CH2:26][CH:21]3[CH:20]([OH:27])[C:19]3[C:14]2=[CH:15][C:16]2[O:30][CH2:29][O:28][C:17]=2[CH:18]=3)=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)[C@@H]2C=3C=C4C(=CC3[C@@H]([C@@H]5[C@@H]2C(=O)OC5)O)OCO4
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 9 hours
|
Duration
|
9 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 9 hours
|
Duration
|
9 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 ml)
|
Type
|
WASH
|
Details
|
The organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
6.3 g of crude demethylation product are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1OC)C1C2=CC3=C(OCO3)C=C2C(C2C1C(OC2)=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |